Lumacaftor acyl-beta-D-glucuronide
CAS No.:
Cat. No.: VC13768680
Molecular Formula: C30H26F2N2O11
Molecular Weight: 628.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H26F2N2O11 |
|---|---|
| Molecular Weight | 628.5 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C30H26F2N2O11/c1-13-5-8-19(34-28(41)29(9-10-29)16-6-7-17-18(12-16)45-30(31,32)44-17)33-20(13)14-3-2-4-15(11-14)26(40)43-27-23(37)21(35)22(36)24(42-27)25(38)39/h2-8,11-12,21-24,27,35-37H,9-10H2,1H3,(H,38,39)(H,33,34,41)/t21-,22-,23+,24-,27-/m0/s1 |
| Standard InChI Key | WQJYUGJYFGNIHQ-BKOUBMFISA-N |
| Isomeric SMILES | CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
| SMILES | CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
| Canonical SMILES | CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Lumacaftor acyl-β-D-glucuronide (CAS 2919250-86-3) is formed by the covalent linkage of β-D-glucuronic acid to lumacaftor’s carboxylic acid moiety via an ester bond . Its molecular formula is C₃₀H₂₆F₂N₂O₁₁, with a molecular weight of 628.53 g/mol . The compound exists as a white solid, soluble in dimethyl sulfoxide (DMSO) and methanol, and requires storage at 0–8°C for stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2919250-86-3 | |
| Molecular Formula | C₃₀H₂₆F₂N₂O₁₁ | |
| Molecular Weight | 628.53 g/mol | |
| Purity | ≥97% (HPLC-UVD) | |
| Solubility | DMSO, MeOH | |
| Storage Conditions | 0–8°C |
Biosynthesis and Metabolic Pathways
Glucuronidation Mechanism
Lumacaftor undergoes UGT1A3-mediated glucuronidation in the liver, forming the acyl-glucuronide metabolite . This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to lumacaftor’s carboxyl group, enhancing its hydrophilicity for renal or biliary excretion .
Enzymatic Specificity
-
UGT1A3 Dominance: Expressed in hepatic and intestinal tissues, UGT1A3 is the primary isoform responsible for lumacaftor glucuronidation .
-
Competitive Inhibition: Co-administration with UGT1A3 inhibitors (e.g., gemfibrozil glucuronide) may elevate lumacaftor plasma levels .
Table 2: Metabolic Parameters of Lumacaftor Acyl-β-D-Glucuronide
| Parameter | Value | Source |
|---|---|---|
| Metabolic Enzyme | UGT1A3 | |
| Plasma Protein Binding | 99% (primarily albumin) | |
| Half-Life | ~26 hours (parent drug) | |
| Excretion Route | Feces (80%), Urine (10%) |
Pharmacological and Pharmacokinetic Insights
Impact on Lumacaftor Pharmacokinetics
-
Reduced Bioavailability: Glucuronidation decreases lumacaftor’s systemic exposure by 40–60% due to first-pass metabolism .
-
Drug-Drug Interactions: Lumacaftor induces CYP3A4, accelerating its own metabolism and reducing ivacaftor (co-administered CFTR potentiator) exposure by 50% .
Clinical Pharmacodynamics
-
Sweat Chloride Reduction: In pediatric patients (1–2 years), lumacaftor/ivacaftor reduced sweat chloride by 29.1 mmol/L (95% CI: -34.8 to -23.4) .
-
Pancreatic Biomarkers: Fecal elastase-1 and serum immunoreactive trypsinogen improved, indicating enhanced pancreatic function .
Table 3: Efficacy Outcomes in Clinical Trials
| Study Population | Key Finding | Source |
|---|---|---|
| Children (1–2 years) | 95.7% experienced mild/moderate AEs | |
| Adults (F508del/F508del) | Cholesterol decreased by 15% | |
| Adolescents (≥12 years) | FEV1 improved by 3.3–3.7% |
Analytical Characterization Methods
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Detection: Multiple reaction monitoring (MRM) transitions at m/z 629 → 453 (quantifier) and 629 → 308 (qualifier) .
-
Sample Preparation: Protein precipitation with acetonitrile followed by liquid-liquid extraction using methyl tert-butyl ether (MTBE) .
Stability Considerations
-
pH Sensitivity: Acyl-glucuronides undergo hydrolysis at pH >7.4, necessitating acidified storage conditions .
-
Reactive Metabolites: Transacylation with serum albumin may form covalent adducts, though in vivo evidence remains limited .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume